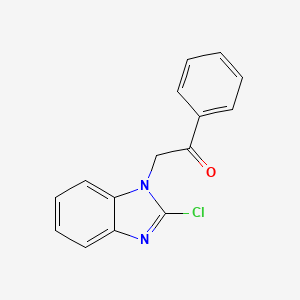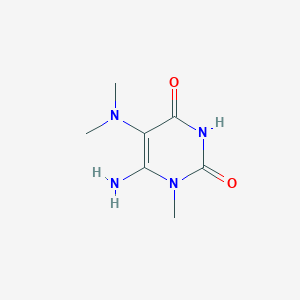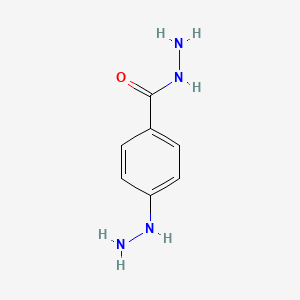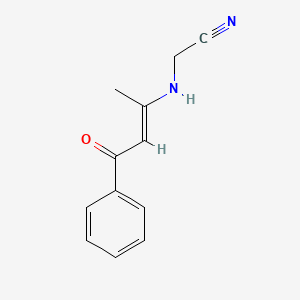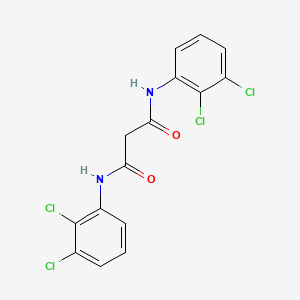
N,N'-bis(2,3-dichlorophenyl)propanediamide
Übersicht
Beschreibung
N,N'-bis(2,3-dichlorophenyl)propanediamide, commonly known as DDD, is a synthetic organic compound that belongs to the family of amides. DDD is a white crystalline solid that is insoluble in water and soluble in organic solvents. It was first synthesized in the 1940s and was initially used as an insecticide, but its use has been phased out due to its toxicity. However, DDD has found applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N,N'-Bis(2,3-dichlorophenyl)propanediamide has been studied as a corrosion inhibitor, particularly for steel in acidic solutions. Research has shown that this compound is effective in inhibiting corrosion through the adsorption of inhibitor molecules on the metal surface. Its efficiency increases with higher concentrations of the inhibitor and decreases with increasing temperature. This compound acts as a mixed-type inhibitor and its adsorption follows the Langmuir adsorption isotherm model. Such studies are crucial in enhancing the durability and lifespan of metal structures and components in various industries (Mohsenifar, Jafari, & Sayın, 2016).
Environmental Exposure
In a study assessing environmental exposure to various phenols, N,N'-bis(2,3-dichlorophenyl)propanediamide was one of the chemicals analyzed. Such studies are essential for understanding the extent of human exposure to various environmental chemicals, including those used in consumer and personal care products, food and beverage processing, and pesticides (Mortensen et al., 2014).
Electronic Transport Mechanism Studies
This compound has also been involved in studies related to electronic transport mechanisms. For instance, research involving polymers prepared by the reaction of bis(4-chlorophenyl)sulfone with a mixture of bisphenols, including N,N'-bis(2,3-dichlorophenyl)propanediamide, has been conducted to investigate their semiconducting properties. These studies contribute to the development of materials with potential applications in electronics and optoelectronics (Rusu et al., 2007).
Biodegradation Studies
Research has also been conducted on the biodegradation of Bisphenol A, a chemical related to N,N'-bis(2,3-dichlorophenyl)propanediamide. Understanding the biodegradability of such compounds is crucial for assessing their impact on the environment and developing strategies for pollution control and environmental remediation (Chhaya & Gupte, 2013).
Eigenschaften
IUPAC Name |
N,N'-bis(2,3-dichlorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-8-3-1-5-10(14(8)18)20-12(22)7-13(23)21-11-6-2-4-9(17)15(11)19/h1-6H,7H2,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMXGSAYLGOBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368401 | |
| Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,3-dichlorophenyl)propanediamide | |
CAS RN |
36476-40-1 | |
| Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

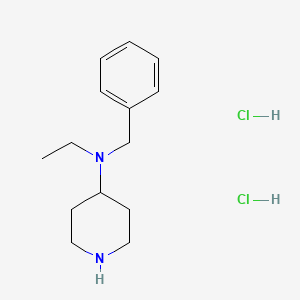
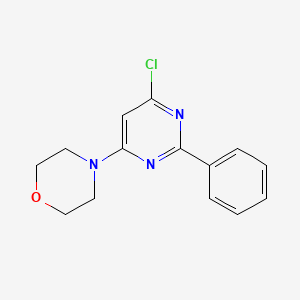
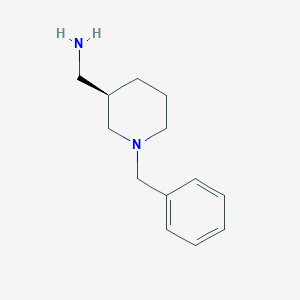
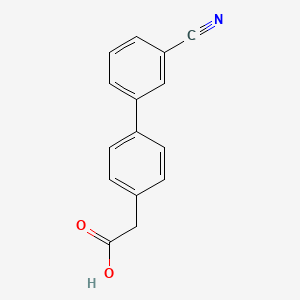

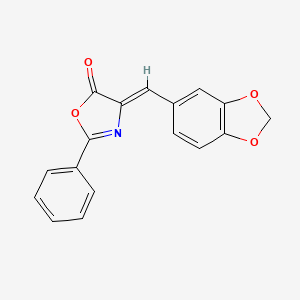



![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)
